molecular formula C12H13NO B14178186 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole CAS No. 919119-81-6

1-Methoxy-2-(prop-2-en-1-yl)-1H-indole

Cat. No.: B14178186
CAS No.: 919119-81-6
M. Wt: 187.24 g/mol
InChI Key: SNZITGZVOBRKAO-UHFFFAOYSA-N
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Description

1-Methoxy-2-(prop-2-en-1-yl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole typically involves the alkylation of 1-methoxyindole with an appropriate allylating agent. One common method is the reaction of 1-methoxyindole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-Methoxy-2-(prop-2-en-1-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • 4-Allyl-1-methoxy-2-methylbenzene

Comparison: 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

919119-81-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-methoxy-2-prop-2-enylindole

InChI

InChI=1S/C12H13NO/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)14-2/h3-5,7-9H,1,6H2,2H3

InChI Key

SNZITGZVOBRKAO-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C=C1CC=C

Origin of Product

United States

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